molecular formula C9H6N2O2S B6385344 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% CAS No. 1261952-75-3

5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95%

Cat. No. B6385344
CAS RN: 1261952-75-3
M. Wt: 206.22 g/mol
InChI Key: ASFFXIMQEFVXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine (5-FTHP) is a small molecule that has been used in a variety of scientific research applications. It is a versatile compound that has been used in organic synthesis, drug discovery, and biochemistry. 5-FTHP has been found to have a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is known that 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% binds to certain proteins and enzymes in the body and can alter their function. It is also known that 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% can interact with certain cell receptors, which can lead to changes in the activity of those receptors.
Biochemical and Physiological Effects
5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% has been found to have a range of biochemical and physiological effects. In vitro, 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. In vivo, 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% has been found to affect the activity of certain proteins, including the transcription factor NF-κB. 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% has also been found to affect the activity of certain cell receptors, including the serotonin receptor 5-HT2A.

Advantages and Limitations for Lab Experiments

The use of 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% in laboratory experiments has a number of advantages. 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% is a relatively inexpensive reagent, and is readily available from chemical suppliers. It is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% is non-toxic and can be used safely in laboratory experiments.
The use of 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% in laboratory experiments also has some limitations. 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% is a relatively small molecule, and as such, can be difficult to purify and isolate from other compounds. Additionally, 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% can be difficult to detect in biological samples due to its low solubility.

Future Directions

The future of 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% research is promising. Further research into the mechanism of action and biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% could lead to the development of novel therapeutic agents. Additionally, further research into the synthesis of 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the use of 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% in laboratory experiments could lead to the development of more efficient and cost-effective laboratory protocols.

Synthesis Methods

5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% can be synthesized by a variety of methods, including an aldol condensation reaction, a Grignard reaction, and an acid-catalyzed reaction. The aldol condensation reaction involves the combination of two molecules of 5-hydroxy-2-pyrimidine and 5-formylthiophene, which yields 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% as a product. The Grignard reaction involves the reaction of 5-hydroxy-2-pyrimidine and 5-formylthiophene with a Grignard reagent, which yields 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% as a product. The acid-catalyzed reaction involves the reaction of 5-hydroxy-2-pyrimidine and 5-formylthiophene with an acid catalyst, which yields 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% as a product.

Scientific Research Applications

5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% has been used as a reagent in a variety of reactions, including aldol condensations, Grignard reactions, and acid-catalyzed reactions. In drug discovery, 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% has been used to screen potential drugs and to identify novel compounds with potential therapeutic effects. In biochemistry, 5-(5-Formylthiophen-2-yl)-2-hydroxypyrimidine, 95% has been used to study the structure and function of enzymes, proteins, and other macromolecules.

properties

IUPAC Name

5-(2-oxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-5-7-1-2-8(14-7)6-3-10-9(13)11-4-6/h1-5H,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFFXIMQEFVXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CNC(=O)N=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686803
Record name 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-75-3
Record name 5-(2-Oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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